molecular formula C15H13NO B13701695 3-(Dibenzo[b,d]furan-2-yl)azetidine

3-(Dibenzo[b,d]furan-2-yl)azetidine

Cat. No.: B13701695
M. Wt: 223.27 g/mol
InChI Key: HZQJNJHWJSFWOY-UHFFFAOYSA-N
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Description

3-(Dibenzo[b,d]furan-2-yl)azetidine is a heterocyclic organic compound that features a unique structure combining an azetidine ring with a dibenzofuran moiety. Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzo[b,d]furan-2-yl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the dibenzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the reaction of an appropriate amine with a halogenated precursor, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzo[b,d]furan-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

3-(Dibenzo[b,d]furan-2-yl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-dibenzofuran-2-ylazetidine

InChI

InChI=1S/C15H13NO/c1-2-4-14-12(3-1)13-7-10(11-8-16-9-11)5-6-15(13)17-14/h1-7,11,16H,8-9H2

InChI Key

HZQJNJHWJSFWOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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